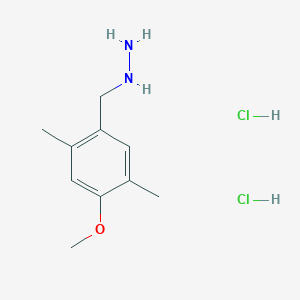

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride

Description

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is a hydrazine derivative featuring a benzyl backbone substituted with a methoxy group at the para position and methyl groups at the 2 and 5 positions. This compound is part of a broader class of hydrazine dihydrochlorides, which are widely utilized in medicinal chemistry as intermediates for synthesizing heterocyclic compounds, enzyme inhibitors, and bioactive molecules.

Properties

CAS No. |

887596-54-5 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(4-methoxy-2,5-dimethylphenyl)methylhydrazine |

InChI |

InChI=1S/C10H16N2O/c1-7-5-10(13-3)8(2)4-9(7)6-12-11/h4-5,12H,6,11H2,1-3H3 |

InChI Key |

UYVOSCRDXPTHMO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride typically involves the reaction of (4-Methoxy-2,5-dimethylbenzyl)hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce hydrazine derivatives .

Scientific Research Applications

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Explored for potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialized chemicals and materials for research purposes.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can modify the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the benzyl ring significantly influences physicochemical properties such as solubility, melting point, and stability. Below is a comparative analysis of key compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) enhance solubility in polar solvents like DMSO, whereas nitro groups (electron-withdrawing) may reduce stability due to increased reactivity .

- Steric Effects: Bulky substituents (e.g., diphenyl groups in ) decrease stability, but smaller groups like methyl or methoxy maintain moderate stability .

Biological Activity

(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is a compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of methoxy and dimethyl groups on the benzyl ring, which influence its reactivity and interactions with biological targets. The compound has the following molecular formula:

- Molecular Formula: CHClNO

- CAS Number: 887596-54-5

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The compound can modulate enzymatic functions through inhibition or activation pathways. This mechanism is crucial for its potential role in therapeutic applications, particularly in drug development targeting various diseases.

Antiglycation Activity

Recent studies have highlighted the antiglycation properties of hydrazine derivatives, including this compound. Antiglycation agents are significant in preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetes and related complications.

The effectiveness of this compound in inhibiting protein glycation is currently being evaluated against established standards like rutin, with ongoing research to determine its exact IC values.

Inhibition of Platelet Aggregation

Another area of investigation involves the ability of compounds similar to this compound to inhibit platelet aggregation. A series of hydrazones derived from methoxy-substituted benzene rings demonstrated significant inhibition rates compared to known antiplatelet drugs.

These findings suggest that derivatives may possess cardiovascular protective effects through their action on platelet function.

Case Studies and Research Findings

- Study on Antiglycation Activity : A series of hydrazone derivatives were synthesized to evaluate their antiglycation potential. The study indicated that compounds with specific substituents exhibited varying degrees of activity against glycation processes, which are critical in diabetic pathology .

- Platelet Aggregation Inhibition : Research focusing on 4-methoxy-1,3-benzenediolyl-hydrazones showed promising results in inhibiting platelet aggregation, suggesting a potential therapeutic use for cardiovascular diseases .

- Enzyme Interaction Studies : Investigations into the interaction between this compound and various enzymes have revealed its capability to modify enzyme activities, providing insights into its pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.